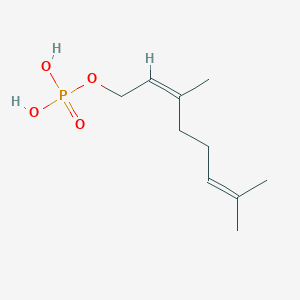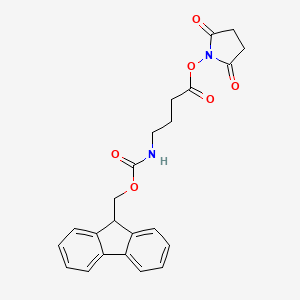
2,5-dioxopyrrolidin-1-yl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dioxopyrrolidin-1-yl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoate is a chemical compound known for its applications in various fields of scientific research. It is characterized by its complex molecular structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, making it a valuable reagent in peptide synthesis and other biochemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxopyrrolidin-1-yl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoate typically involves the reaction of 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-dioxopyrrolidin-1-yl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the NHS ester group is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Solvents: Dichloromethane (DCM), dimethylformamide (DMF)
Conditions: Mild temperatures, neutral to slightly basic pH
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include various substituted derivatives of 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoate.
Hydrolysis Products: 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid and N-hydroxysuccinimide.
Wissenschaftliche Forschungsanwendungen
2,5-dioxopyrrolidin-1-yl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoate is widely used in scientific research, particularly in the following areas:
Peptide Synthesis: The compound is used as a coupling reagent in solid-phase peptide synthesis, facilitating the formation of peptide bonds.
Bioconjugation: It is employed in the conjugation of biomolecules, such as attaching peptides to carrier proteins or other molecules.
Drug Development: The compound is used in the synthesis of peptide-based drugs and prodrugs, enhancing their stability and bioavailability.
Wirkmechanismus
The mechanism of action of 2,5-dioxopyrrolidin-1-yl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoate involves the activation of carboxyl groups through the formation of an NHS ester. This activated ester can then react with nucleophiles, such as amines, to form stable amide bonds. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amines, preventing unwanted side reactions during synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate: Similar in structure but with a longer carbon chain.
2,5-dioxopyrrolidin-1-yl (2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoate: Contains a tert-butoxy group, offering different reactivity and applications.
Uniqueness
2,5-dioxopyrrolidin-1-yl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoate is unique due to its specific structure, which provides a balance between reactivity and stability. The presence of the Fmoc group allows for selective deprotection and subsequent reactions, making it a versatile reagent in peptide synthesis and bioconjugation .
Eigenschaften
Molekularformel |
C23H22N2O6 |
|---|---|
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C23H22N2O6/c26-20-11-12-21(27)25(20)31-22(28)10-5-13-24-23(29)30-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,24,29) |
InChI-Schlüssel |
GSIQWBQBDVPVPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


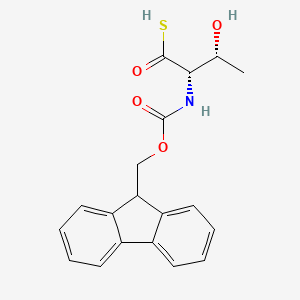
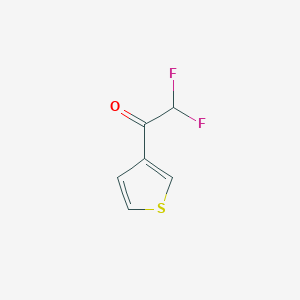
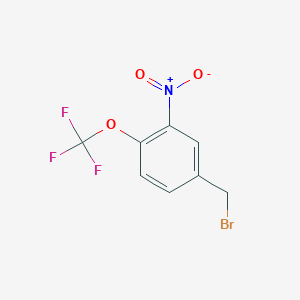
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B12850845.png)






![1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone](/img/structure/B12850895.png)

![tert-Butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12850914.png)
